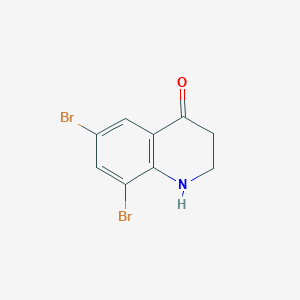

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound belonging to the quinolinone family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one can be achieved through various methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) and tricyclohexylphosphine as catalysts, with arylboronic acids as reactants . The reaction conditions typically involve refluxing in dimethoxyethane or methanol .

Industrial Production Methods

the Suzuki–Miyaura cross-coupling reaction remains a viable method for large-scale synthesis due to its efficiency and high yield .

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form quinolin-4-one derivatives.

Common Reagents and Conditions

Substitution Reactions: Arylboronic acids in the presence of palladium catalysts.

Oxidation Reactions: Thallium(III) p-tolylsulfonate in dimethoxyethane or molecular iodine in methanol.

Major Products Formed

Substitution Reactions: 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones.

Oxidation Reactions: 2,6,8-triarylquinolin-4(1H)-ones and 2,6,8-triaryl-4-methoxyquinoline derivatives.

Applications De Recherche Scientifique

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:

Chemistry: Used as a substrate in cross-coupling reactions to synthesize various derivatives.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to undergo various chemical transformations. These transformations can lead to the formation of biologically active compounds that interact with specific molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-amino-6,8-dibromo-1,2,3,4-tetrahydroquinolin-2-one .

- 6,8-dichloro-1,2,3,4-tetrahydroquinolin-4-one .

Uniqueness

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific bromine substitutions at the 6 and 8 positions. This substitution pattern imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Activité Biologique

6,8-Dibromo-1,2,3,4-tetrahydroquinolin-4-one is a synthetic compound belonging to the tetrahydroquinoline class, characterized by its unique structure with two bromine atoms at the 6 and 8 positions of the quinoline ring. This article discusses its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

- Molecular Formula : C₉H₇Br₂N

- Molecular Weight : Approximately 292.06 g/mol

- CAS Number : 263896-33-9

The presence of bromine atoms significantly influences the compound's reactivity and biological properties. The carbonyl group at the 4-position further enhances its chemical interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines:

| Cell Line | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| HeLa | ≥10 | Significant inhibition observed |

| HT29 | ≥30 | Significant inhibition observed |

| C6 | ≥30 | Significant inhibition observed |

In a study comparing its effects against HeLa cells, it was found that concentrations of 10 µg/mL and higher resulted in a statistically significant reduction in cell viability (P ≤ 0.05) compared to controls like 5-Fluorouracil .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammatory pathways.

- Covalent Bond Formation : The bromine substituents enhance the compound's ability to form covalent bonds with target biomolecules.

This leads to disruption in cellular processes essential for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies suggest potential activity against various bacterial strains; however, detailed data on specific pathogens and efficacy levels remain limited .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Anticancer Studies : A study demonstrated that 6,8-dibromo-1,2,3,4-tetrahydroquinoline significantly inhibited the proliferation of HeLa and C6 tumor cell lines at concentrations as low as 10 µg/mL .

- Comparative Analysis : When compared with other derivatives such as 6-bromo-1,2,3,4-tetrahydroquinoline and 6,8-dimethoxyquinoline, it exhibited superior antiproliferative activity against multiple cancer cell lines .

- Synthesis and Derivatives : Research into synthetic routes has shown that modifications at the bromine positions can lead to variations in biological activity. For instance, compounds with different halogen substitutions showed distinct profiles in terms of reactivity and biological effects .

Propriétés

Formule moléculaire |

C9H7Br2NO |

|---|---|

Poids moléculaire |

304.97 g/mol |

Nom IUPAC |

6,8-dibromo-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H7Br2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |

Clé InChI |

LYIXXDLPTHHPCI-UHFFFAOYSA-N |

SMILES canonique |

C1CNC2=C(C1=O)C=C(C=C2Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.